2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2243505-02-2
VCID: VC4517617
InChI: InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
SMILES: C1CC2(CC1CO2)CS(=O)(=O)Cl
Molecular Formula: C7H11ClO3S
Molecular Weight: 210.67

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride

CAS No.: 2243505-02-2

Cat. No.: VC4517617

Molecular Formula: C7H11ClO3S

Molecular Weight: 210.67

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride - 2243505-02-2

Specification

CAS No. 2243505-02-2
Molecular Formula C7H11ClO3S
Molecular Weight 210.67
IUPAC Name 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Standard InChI Key AOMWQPWBKMEPBH-UHFFFAOYSA-N
SMILES C1CC2(CC1CO2)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s bicyclo[2.2.1]heptane skeleton incorporates an oxygen atom at the 2-position and a methanesulfonyl chloride group at the 1-position. Key structural data include:

PropertyValueSource
Molecular FormulaC7H11ClO3S\text{C}_7\text{H}_{11}\text{ClO}_3\text{S}
Molecular Weight210.67 g/mol
SMILESC1CC2(CC1CO2)CS(=O)(=O)Cl
InChIKeyXEUXBQDYKSXGBC-UHFFFAOYSA-N

The bicyclic system imposes significant steric strain, with bond angles at the bridgehead carbons approximating 94°, as observed in related bicyclo[2.2.1]heptane derivatives . This strain enhances electrophilic reactivity at the sulfonyl chloride group.

Synthesis and Production

Synthetic Routes

The synthesis typically involves functionalizing a preformed bicyclic alcohol or alkene. A common approach starts with 7-oxabicyclo[2.2.1]heptane (CAS 279-49-2), which undergoes sulfonylation with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) under controlled conditions.

Example Reaction:

Bicyclic Alcohol+CH3SO2ClBase2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl Chloride+HCl\text{Bicyclic Alcohol} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl Chloride} + \text{HCl}

Alternative methods employ radical-mediated cyclization or ring-opening reactions of epoxides, as demonstrated in the synthesis of structurally related oxabicycloheptanes .

Industrial-Scale Considerations

Large-scale production requires stringent control of exothermic reactions during sulfonylation. Purification via fractional distillation or recrystallization from nonpolar solvents (e.g., hexane) yields >95% purity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles:

  • Amines: Forms sulfonamides (RSO2NH2\text{RSO}_2\text{NH}_2), critical in pharmaceutical intermediates .

  • Alcohols: Produces sulfonate esters (RSO2OR\text{RSO}_2\text{OR}'), used as protecting groups or surfactants.

Mechanism:

RSO2Cl+NuRSO2Nu+Cl\text{RSO}_2\text{Cl} + \text{Nu}^- \rightarrow \text{RSO}_2\text{Nu} + \text{Cl}^-

The reaction proceeds via a two-step process: (1) formation of a tetrahedral intermediate and (2) chloride expulsion .

Stability and Decomposition

The compound is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid (RSO3H\text{RSO}_3\text{H}) in aqueous environments:

RSO2Cl+H2ORSO3H+HCl\text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl}

Storage under anhydrous conditions (e.g., molecular sieves) is essential .

Applications in Organic Synthesis

Intermediate for Biologically Active Molecules

  • Enzyme Inhibitors: Analogous sulfonyl chlorides inhibit proteases and kinases by covalently modifying active-site residues .

  • Antiviral Agents: Bicyclic sulfonamides derived from this compound show activity against RNA viruses .

Material Science

The sulfonyl group enhances polymer thermal stability. Copolymers incorporating this moiety exhibit glass transition temperatures (TgT_g) up to 180°C .

Comparative Analysis with Analogues

CompoundCASMolecular FormulaReactivityApplications
Sulfonyl Fluoride Analogue2305254-84-4C7H11FO3S\text{C}_7\text{H}_{11}\text{FO}_3\text{S}LowerBioconjugation
Camphor Sulfonyl Chloride39262-22-1C10H15ClO3S\text{C}_{10}\text{H}_{15}\text{ClO}_3\text{S}HigherAsymmetric Synthesis

The fluoride analogue exhibits slower reaction kinetics due to weaker leaving group ability, making it preferable for click chemistry applications.

Future Directions

Research priorities include:

  • Catalytic Asymmetric Sulfonylation: Enantioselective synthesis of bicyclic sulfonamides .

  • In Vivo Stability Studies: Optimizing pharmacokinetics for therapeutic applications .

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